molecular formula C15H20ClNO4 B6356279 3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid CAS No. 1182127-78-1

3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid

Cat. No.: B6356279
CAS No.: 1182127-78-1
M. Wt: 313.77 g/mol
InChI Key: ASQGAWTXGRIXPA-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a 4-chlorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with biological targets such as enzymes or receptors. The 4-chlorophenyl group may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQGAWTXGRIXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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